1,5-I-Aedans

Description

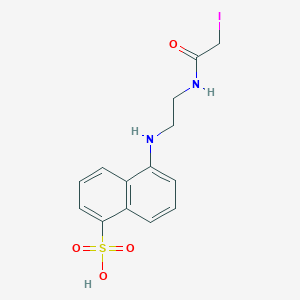

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMERMCRYYFRELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190421 | |

| Record name | 1,5-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36930-63-9 | |

| Record name | IAEDANS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-I-Aedans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36930-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-I-AEDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-I-AEDANS: A Versatile Fluorescent Probe for Thiol Labeling

Introduction

In the intricate world of molecular biology and drug development, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes have emerged as indispensable tools, allowing researchers to illuminate the complex machinery of life. Among these, 1,5-I-AEDANS stands out as a versatile and environmentally sensitive fluorophore with a specific affinity for thiol groups. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its practical applications in protein labeling and fluorescence resonance energy transfer (FRET).

Core Characteristics of this compound

This compound , with the full chemical name 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid , is a fluorescent probe widely utilized for covalently labeling sulfhydryl groups, primarily the side chains of cysteine residues in proteins.[1][2] Its structure features a naphthalene-sulfonic acid moiety, which is the fluorophore, connected to a reactive iodoacetyl group via an ethylenediamine linker.[2]

Chemical Structure and Properties

The chemical identity of this compound is well-defined, and its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | [2] |

| Synonyms | 1,5-IAEDANS, N-(Iodoacetaminoethyl)-5-naphthylamine-1-sulfonic acid, Hudson-Weber-Reagent | |

| CAS Number | 36930-63-9 | |

| Molecular Formula | C₁₄H₁₅IN₂O₄S | [3] |

| Molecular Weight | 434.25 g/mol | [3] |

The structure of this compound can be represented by the following SMILES string: O=S(=O)(O)c1cccc2c1cccc2NCCNC(=O)CI.

Spectroscopic Profile

The utility of this compound as a fluorescent probe is rooted in its distinct spectroscopic properties. It exhibits a significant Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | 336 nm | [3] |

| Emission Maximum (λem) | 490 nm | [3] |

| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ at 336 nm | [3] |

| Fluorescence Lifetime | 10-15 nanoseconds |

The fluorescence of this compound is highly sensitive to its local environment.[4][5] This property is particularly valuable as changes in the polarity of the fluorophore's surroundings, often induced by protein conformational changes or ligand binding, can lead to shifts in its emission spectrum and intensity.

Mechanism of Action: Thiol-Specific Alkylation

The primary application of this compound is the covalent modification of cysteine residues in proteins.[6] This specificity is conferred by the iodoacetyl functional group, which acts as an alkylating agent.[1][2]

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[7] The deprotonated thiol group (thiolate anion) of a cysteine residue, being a potent nucleophile, attacks the electrophilic carbon atom of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable thioether bond, covalently linking the fluorophore to the protein.[1][7]

Figure 1: Reaction mechanism of this compound with a cysteine residue.

This irreversible reaction effectively "caps" the cysteine residue, preventing it from forming disulfide bonds and providing a stable fluorescent label for subsequent studies.[1][2]

Experimental Protocols and Methodologies

The successful labeling of a protein with this compound requires careful attention to experimental conditions to ensure specificity and efficiency.

Protein Preparation for Labeling

A critical prerequisite for efficient labeling is ensuring that the target cysteine residues are in their reduced, reactive state.[8]

-

Protein Reduction: Initially, the protein of interest should be treated with a reducing agent to break any existing disulfide bonds. A common choice is dithiothreitol (DTT). For instance, a protein solution of approximately 100 µM can be incubated with 1 mM DTT for 45 minutes at 4°C.[9]

-

Removal of Reducing Agent: It is crucial to remove the reducing agent before adding this compound, as it would otherwise compete for the labeling reagent. This is typically achieved by gel filtration using a desalting column (e.g., PD-10).[8][9] The protein should be exchanged into an appropriate labeling buffer.

Labeling Reaction

The labeling reaction itself should be performed under conditions that favor the specific modification of cysteine residues.

-

Buffer Selection: A buffer with a pH between 7.0 and 8.0 is generally optimal. While the thiolate anion is more nucleophilic at higher pH, a very high pH can promote the hydrolysis of the iodoacetyl group and non-specific reactions with other nucleophilic amino acid side chains, such as lysine. A common choice is a Tris-HCl buffer.[9]

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethylformamide (DMF) or directly in the labeling buffer if the pH is above 6.[3] A typical stock concentration is 10 mM.[9]

-

Reaction Incubation: Add a 5- to 10-fold molar excess of this compound to the protein solution.[9] The reaction should be carried out in the dark to prevent photobleaching of the fluorophore. Incubation is typically performed at 4°C for 16-18 hours or at room temperature for a shorter duration (e.g., 2-4 hours).[8][9]

-

Quenching the Reaction: The reaction is stopped by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume any unreacted this compound.[8][9]

Purification of the Labeled Protein

After the labeling reaction, it is essential to remove the unreacted fluorophore and any quenching agent.

-

Chromatography: Gel filtration or dialysis are effective methods for separating the labeled protein from small molecule contaminants.[10][11]

-

Validation: The purified, labeled protein can be analyzed by SDS-PAGE. The fluorescently labeled protein band should be visible under UV light.[9]

Figure 2: A typical workflow for labeling a protein with this compound.

Determining the Degree of Labeling

Quantifying the degree of labeling (DOL), or the average number of fluorophore molecules per protein molecule, is crucial for the interpretation of subsequent experiments.[10][12] The DOL can be calculated using absorbance measurements.

The concentration of the protein is determined by its absorbance at 280 nm, corrected for the absorbance of the dye at this wavelength. The concentration of the dye is determined by its absorbance at its maximum absorbance wavelength (336 nm).

The following formulas are used:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₃₆ × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₃₃₆ is the absorbance of the conjugate at 336 nm.

-

CF is the correction factor (A₂₈₀ of the free dye / A₃₃₆ of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M) = A₃₃₆ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of this compound (5,700 M⁻¹cm⁻¹).

-

-

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Advanced Applications

The unique properties of this compound make it a powerful tool for a range of sophisticated biophysical studies.

Probing Protein Conformational Changes

The environmental sensitivity of this compound fluorescence is a key advantage for studying protein dynamics. When a protein undergoes a conformational change, for example, upon binding to a substrate or another protein, the local environment of the attached fluorophore can be altered. This can lead to a change in fluorescence intensity, a shift in the emission maximum, or a change in the fluorescence lifetime, providing a sensitive readout of the structural transition.

Fluorescence Resonance Energy Transfer (FRET)

This compound is an excellent donor fluorophore for FRET-based assays.[3] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor fluorophore when they are in close proximity (typically 10-100 Å).[13]

The emission spectrum of this compound (peaking at 490 nm) has good overlap with the absorption spectra of several common acceptor dyes, such as fluorescein, Alexa Fluor 488, and Oregon Green.[3] This makes the this compound/fluorescein pair, for example, a valuable tool for measuring intramolecular distances and detecting changes in these distances.

Furthermore, the absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it a useful FRET acceptor for tryptophan fluorescence.[3] This allows for the study of protein structure and dynamics by measuring energy transfer from intrinsic tryptophan residues to a covalently attached this compound molecule.[14]

Figure 3: Common FRET pairs involving this compound.

Conclusion

This compound has established itself as a robust and versatile fluorescent probe in the toolkit of biochemists and molecular biologists. Its thiol-specific reactivity, coupled with its sensitivity to the local environment and utility in FRET-based assays, provides a powerful means to investigate protein structure, function, and dynamics. By understanding its chemical properties and employing carefully designed experimental protocols, researchers can continue to leverage this compound to unravel the complexities of biological systems.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability.

- Wikipedia. Iodoacetamide.

- Creighton, T. E. (1989). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In Protein Structure (pp. 155-156). Humana Press.

- Hong, H., & Maret, W. (2006). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Protein Engineering, Design and Selection, 19(5), 221-227.

- LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL.

- ResearchGate. Labeling protein constructs with IAEDANS.

- Abberior Instruments. Protein labeling protocol.

- Ko, D. S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(4), 665-673.

- Wikipedia. IAEDANS.

- Sharma, R., et al. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(9), e44913.

- Amaro, R. E., et al. (2017). Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. Scientific Reports, 7(1), 1-11.

- Barth, A., et al. (2020). Labeling of proteins for single-molecule fluorescence spectroscopy. ChemRxiv.

- G-Biosciences. How To Determine Degree of Protein Labeling.

- de la Escosura-Muñiz, A., & Merkoçi, A. (2010). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molecules, 15(5), 3464-3473.

- Wang, L., et al. (2020). Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. Angewandte Chemie International Edition, 59(49), 21880-21884.

- ResearchGate. Environmental sensitivity of the fluorescence decay (fluorescence...).

- Research Features. Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.

- Fluidic Sciences Ltd. Labeling Calculator.

- Singh, A., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 59(4), 223-228.

- Zhang, Y. (2021). How Protein Labeling Applying. E3S Web of Conferences, 271, 03031.

- Ahmed, A. S., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1968.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. IAEDANS - Wikipedia [en.wikipedia.org]

- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 1,5-I-AEDANS for Protein Labeling

This guide provides a comprehensive overview of 1,5-I-AEDANS, a thiol-reactive fluorescent probe, and its application in protein labeling for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible results.

Introduction to this compound: A Versatile Tool for Probing Protein Dynamics

This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a fluorescent dye widely utilized in biochemistry and biophysics to study protein structure and dynamics.[1] Its utility stems from two key properties: a reactive iodoacetyl group and an environmentally sensitive naphthalene-based fluorophore.

The iodoacetyl moiety allows for specific covalent attachment to sulfhydryl groups, predominantly found on cysteine residues within proteins.[2] This specificity enables targeted labeling of proteins at desired locations. The AEDANS fluorophore, on the other hand, exhibits fluorescence properties that are highly dependent on the polarity of its local environment.[3] This sensitivity to the surrounding milieu makes it an invaluable tool for detecting conformational changes in proteins that may be induced by ligand binding, protein-protein interactions, or changes in experimental conditions.

Key Spectroscopic Properties:

-

Peak Excitation Wavelength: ~336 nm[1]

-

Peak Emission Wavelength: ~490 nm[1]

-

Molar Extinction Coefficient (ε): 5,700 M⁻¹cm⁻¹[1]

The significant Stokes shift and an emission spectrum that overlaps with the absorption of fluorophores like fluorescein and Alexa Fluor 488 make this compound an excellent donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments.[1][4]

The Core Mechanism: Covalent Labeling of Cysteine Residues

The primary mechanism of action of this compound in protein labeling is the specific alkylation of the sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond.

Reaction Chemistry

The sulfur atom of the deprotonated thiol group (thiolate) on a cysteine residue acts as a nucleophile, attacking the carbon atom of the iodoacetyl group of this compound. This leads to the displacement of the iodine atom and the formation of a covalent bond.

Caption: Mechanism of this compound labeling of a protein cysteine residue.

Reaction Specificity and Causality of Experimental Choices

The high specificity of the iodoacetyl group for cysteines is a key advantage. The choice of reaction conditions, particularly pH, is critical for maintaining this specificity.

-

Optimal pH: The reaction is most efficient and specific at a pH range of 7.0-8.0. The pKa of the cysteine sulfhydryl group is approximately 8.5.[5][6] At a pH near its pKa, a significant portion of the cysteine residues will be in the more nucleophilic thiolate form, driving the reaction forward.

-

Potential Side Reactions: At pH values above 8.0, the iodoacetyl group can start to react with other nucleophilic residues, such as the ε-amino group of lysine. However, the reaction with cysteines is significantly faster.[7] At very low pH, the concentration of the reactive thiolate is reduced, slowing down the labeling reaction.

A Validated Experimental Protocol for Protein Labeling

This section provides a detailed, step-by-step methodology for labeling a protein with this compound. This protocol is designed to be a self-validating system, with checkpoints to ensure successful conjugation.

Materials and Reagents

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or DTT

-

Purification Column: Size-exclusion chromatography (e.g., PD-10 desalting column)[8]

-

Spectrophotometer and Quartz Cuvettes

Step-by-Step Methodology

Caption: Experimental workflow for labeling proteins with this compound.

1. Protein Preparation (Pre-reaction)

-

Rationale: To ensure that the target cysteine residues are available for labeling, any existing disulfide bonds should be reduced.

-

Procedure:

-

Dissolve the protein in the Labeling Buffer.

-

Add a 10-fold molar excess of DTT or TCEP to the protein solution. TCEP is often preferred as it is more stable and does not absorb at 280 nm.

-

Incubate for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column, exchanging the protein into fresh, degassed Labeling Buffer.[8]

-

2. Dye Preparation

-

Rationale: this compound is typically stored as a solid and needs to be dissolved immediately before use to prevent hydrolysis.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.[9]

-

Keep the stock solution protected from light.

-

3. Labeling Reaction

-

Rationale: The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A 10- to 20-fold molar excess of dye over protein is a good starting point.

-

Procedure:

-

Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8] The longer incubation at a lower temperature can help to minimize protein degradation.

-

4. Quenching the Reaction

-

Rationale: To stop the labeling reaction, a quenching reagent with a free thiol group is added to react with any unreacted this compound.

-

Procedure:

-

Add a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.[9]

-

5. Purification of the Labeled Protein

-

Rationale: It is crucial to remove the unreacted dye and the quenching reagent, as they can interfere with downstream applications and the determination of the degree of labeling.

-

Procedure:

-

Apply the reaction mixture to a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with a suitable storage buffer.[8]

-

Collect the protein-containing fractions. The labeled protein will typically elute first, followed by the smaller, unbound dye molecules.

-

6. Determination of the Degree of Labeling (DOL)

-

Rationale: The DOL is the average number of dye molecules conjugated to each protein molecule.[10] It is a critical quality control step. An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[11]

-

Procedure:

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound, ~336 nm (A₃₃₆).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₃₆ × CF)] / ε_protein

-

Where:

-

CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. For this compound, this is approximately 0.12.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the following formula:[12]

-

DOL = A₃₃₆ / (ε_dye × Protein Concentration (M))

-

Where:

-

ε_dye = Molar extinction coefficient of this compound (5,700 M⁻¹cm⁻¹).[1]

-

-

-

Characterization and Applications

Once the protein is labeled and the DOL is determined, the environmental sensitivity of the AEDANS fluorophore can be exploited.

-

Fluorescence Spectroscopy: By measuring the fluorescence emission spectrum, changes in the local environment of the labeled cysteine can be monitored. A blue shift in the emission maximum and an increase in fluorescence intensity are often indicative of the probe moving into a more hydrophobic environment, which can occur during protein folding or ligand binding.[3]

-

FRET: this compound can serve as a donor or acceptor in FRET experiments to measure distances within a protein or between interacting proteins.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Peak Excitation Wavelength | ~336 nm | [1] |

| Peak Emission Wavelength | ~490 nm | [1] |

| Molar Extinction Coefficient (ε_dye) | 5,700 M⁻¹cm⁻¹ | [1] |

| Optimal Labeling pH | 7.0 - 8.0 | [5] |

| Recommended Dye:Protein Molar Ratio | 10-20 fold excess | [9] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low DOL | Incomplete reduction of disulfides; Inaccessible cysteine residues; Hydrolyzed dye. | Ensure complete removal of reducing agent before adding dye; Consider denaturing conditions if cysteines are buried; Prepare fresh dye solution. |

| High Background Fluorescence | Incomplete removal of free dye. | Repeat the purification step or use a different purification method (e.g., dialysis).[12][13] |

| Protein Precipitation | High concentration of organic solvent from dye stock; Protein instability under labeling conditions. | Add the dye stock solution slowly while stirring; Optimize buffer conditions (e.g., add stabilizing agents). |

References

- IAEDANS - Wikipedia. [Link]

- An efficient method for FITC labelling of proteins using tandem affinity purific

- Protein labeling protocol - Abberior Instruments. [Link]

- Labeling of proteins for single-molecule fluorescence spectroscopy - ChemRxiv. [Link]

- Labeling protein constructs with IAEDANS. Fluorescence image is shown...

- A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modific

- Degree of labeling (DOL) step by step - Abberior Instruments. [Link]

- How To Determine Degree of Protein Labeling - G-Biosciences. [Link]

- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PubMed Central. [Link]

- SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). [Link]

- Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)

- Fluorescent labeling of cysteinyl residues. Application to extensive primary structure analysis of proteins on a microscale - PubMed. [Link]

- Protein Purific

- Forced Unfolding of Proteins Within Cells - PMC - PubMed Central - NIH. [Link]

- Protein purification – Protein Expression and Purific

- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PubMed Central. [Link]

- Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. [Link]

- A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - MDPI. [Link]

- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link]

- 1,5-Acrylodan: A Fluorescent Bioconjugate Sensor of Protic Environments - MDPI. [Link]

- The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. [Link]

- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. [Link]

- Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Altern

- Application of BisANS fluorescent dye for developing a novel protein assay - PMC. [Link]

- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]

- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties and Applications of 1,5-I-AEDANS

As a Senior Application Scientist, my goal is to bridge the gap between a reagent's specifications and its successful application in the lab. The fluorophore 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) is a classic example of a tool whose true power is unlocked not just by knowing its peak emission wavelength, but by understanding the causality behind its spectral behavior. This guide is structured to provide not just the "what," but the critical "why," enabling researchers to design more insightful experiments.

Core Photophysical Characteristics of this compound

This compound is a thiol-reactive fluorescent probe, meaning its iodoacetyl moiety forms a stable covalent bond primarily with the sulfhydryl group of cysteine residues in proteins.[1][2] While its baseline spectral properties are a useful starting point, its profound sensitivity to the local microenvironment is its most defining and scientifically valuable feature.

The fluorescence of this compound is exquisitely dependent upon its surroundings.[3][4] Its conjugates often respond to events like ligand binding or conformational changes with significant spectral shifts and changes in fluorescence intensity, driven by the degree of their exposure to aqueous solvent.[3][4] This property is the cornerstone of its utility in biophysical studies.

Quantitative Spectral Data Summary

For ease of reference, the core photophysical parameters of this compound are summarized below. The key takeaway is the dramatic difference in emission wavelength and quantum yield between polar (aqueous) and non-polar (hydrophobic) environments.

| Parameter | Value in Aqueous Buffer (Polar) | Value in Ethanol (Non-Polar) | Significance for Researchers |

| Excitation Maximum (λex) | ~336 nm[1] | ~336 nm | Consistent excitation allows for stable experimental setups regardless of the probe's environment. |

| Emission Maximum (λem) | ~520 nm[5] | ~460 nm[5] | A large (~60 nm) blue shift indicates the probe has moved into a more hydrophobic environment. |

| Molar Extinction Coeff. (ε) | ~5,700 M⁻¹cm⁻¹ at 336 nm[1] | N/A | Essential for calculating the Degree of Labeling (DOL) post-conjugation. |

| Quantum Yield (Φ) | ~0.27[5] | ~0.69[5] | A >2.5-fold increase in brightness provides a strong signal for detecting environmental changes. |

| Fluorescence Lifetime (τ) | ~10 - 15 ns[3][4] | ~10 - 15 ns | The long lifetime is ideal for fluorescence polarization/anisotropy studies to measure molecular rotation. |

The Mechanism of Environmental Sensitivity: A Deeper Look

The ability of this compound to report on its local environment stems from a phenomenon known as solvatochromism . The naphthalene moiety of the fluorophore has a larger dipole moment in its excited state than in its ground state.

-

Excitation: The fluorophore absorbs a photon (~336 nm), promoting an electron to an excited state. This process is extremely fast.

-

Solvent Relaxation: In a polar solvent like water, the surrounding water molecules, which are themselves polar, rapidly reorient around the newly formed, stronger dipole of the excited-state fluorophore. This reorientation stabilizes the excited state, lowering its energy level.[6]

-

Emission: When the fluorophore returns to the ground state, it emits a photon. Because the excited state was lowered in energy by solvent relaxation, the energy gap between the excited and ground states is smaller. A smaller energy gap corresponds to a longer wavelength of emitted light (a red shift ).

-

In a Non-Polar Environment: Inside a protein's hydrophobic core, there are no polar solvent molecules to reorient. The excited state is not stabilized, so the energy gap remains large, resulting in emission at a shorter wavelength (a blue shift ) and a higher quantum yield.[5]

This principle is what allows this compound to act as a reporter for protein folding, ligand binding, or membrane insertion, where a cysteine--labeled residue might move from the aqueous exterior to a non-polar interior.

Visualization: Solvatochromic Shift in this compound

Caption: Step-by-step workflow for the covalent labeling of proteins with this compound.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL (or dye-to-protein ratio) is a critical quality control metric. It is determined using absorption spectroscopy and the Beer-Lambert law (A = εcl).

-

Measure Absorbance:

-

Action: Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 336 nm (A₃₃₆).

-

Causality: A₂₈₀ corresponds mainly to the protein concentration (from Trp and Tyr residues), while A₃₃₆ corresponds to the this compound concentration.

-

-

Calculate Protein Concentration:

-

Action: First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For this compound, this is approximately 0.19 (A₂₈₀ / A₃₃₆ for the free dye).

-

Action: Calculate the corrected protein absorbance: A₂₈₀,corr = A₂₈₀ - (A₃₃₆ x CF) .

-

Action: Calculate the molar protein concentration: [Protein] = A₂₈₀,corr / ε_protein , where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

Causality: The fluorophore itself has some absorbance at 280 nm. This must be subtracted to avoid overestimating the protein concentration.

-

-

Calculate Dye Concentration:

-

Action: Calculate the molar dye concentration: [Dye] = A₃₃₆ / ε_dye , where ε_dye for this compound is 5,700 M⁻¹cm⁻¹ . [1]

-

-

Calculate DOL:

-

Action: DOL = [Dye] / [Protein]

-

Trustworthiness: For a protein with a single cysteine, a DOL between 0.8 and 1.0 indicates a highly successful labeling reaction.

-

Advanced Applications & Experimental Design

Understanding the core properties of this compound opens the door to sophisticated biophysical experiments.

-

Fluorescence Resonance Energy Transfer (FRET): The spectral characteristics of this compound make it a versatile FRET partner.

-

As an Acceptor: The absorption spectrum of this compound (~336 nm) overlaps well with the emission spectrum of tryptophan. [1]This allows for distance measurements between a specific cysteine residue (labeled with this compound) and intrinsic tryptophan residues within a protein.

-

As a Donor: The emission spectrum of this compound (~460-520 nm) overlaps with the absorption of common green/yellow fluorophores like fluorescein, Alexa Fluor™ 488, and BODIPY™ FL. [3][4]This enables the design of FRET pairs to measure intermolecular distances, for example, in protein-protein interaction studies.

-

-

Fluorescence Anisotropy: The relatively long fluorescence lifetime of this compound (~10-15 ns) makes it an excellent probe for measuring molecular rotation via fluorescence anisotropy (or polarization). [3][4] * Principle: When a population of fluorophores is excited with polarized light, the emitted light is also polarized. If the molecule rotates during the fluorescence lifetime, the polarization of the emitted light will decrease.

-

Application: A small, free-rotating labeled peptide will have a low anisotropy. When it binds to a large protein, its rotation slows dramatically, leading to a large increase in anisotropy. This provides a powerful, real-time method for measuring binding affinities and kinetics without separating bound and free components. [7]

-

References

- Wikipedia. IAEDANS. [Link]

- ResearchGate.

- Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

- PubMed. Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. [Link]

- Fisher Scientific. Molecular Probes™ IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid). [Link]

- ResearchGate. Characterization of 1, 5-IAEDANS and Alexa Fluor-350 fluorescent dyes.... [Link]

- PubMed. Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido)

- ResearchGate. Do all fluorescent molecules show some level of change with solvent polarity?. [Link]

- ResearchGate. Time-domain lifetime measurements of the fluorescence decay of.... [Link]

- NIH National Center for Biotechnology Information. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. [Link]

- PubMed. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. [Link]

- ResearchGate. A Review on Effect of Solvents on Fluorescent Spectra. [Link]

- MDPI.

- ResearchGate. Labeling protein constructs with IAEDANS. Fluorescence image is shown.... [Link]

- NIH National Center for Biotechnology Information. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. [Link]

- AnaSpec. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid]. [Link]

- NIH National Center for Biotechnology Information.

- PubMed.

- NIH National Center for Biotechnology Information. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes. [Link]

- PubMed. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. [Link]

- MDPI.

- PubMed Central.

- DigitalCommons@University of Nebraska - Lincoln. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. [Link]

- Glen Research.

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]

- 3. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]

- 4. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Power of Environmentally Sensitive Fluorescent Probes

An In-Depth Technical Guide to 1,5-I-AEDANS: Spectral Properties and Applications for Researchers

In the intricate world of molecular biology and drug development, understanding the dynamic nature of proteins is paramount. Fluorescent spectroscopy, a cornerstone of biophysical research, offers a window into these molecular ballets. Among the repertoire of fluorescent probes, 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, or this compound, stands out as a versatile and environmentally sensitive tool.[1][2] This guide provides a comprehensive overview of the spectral properties of this compound, practical guidance for its application, and a framework for interpreting the rich data it can provide.

The utility of this compound stems from its iodoacetyl moiety, which readily forms a stable covalent bond with sulfhydryl groups, primarily found on cysteine residues within proteins.[1][3] Once conjugated, the naphthalene-based fluorophore of this compound acts as a sensitive reporter of its local microenvironment. Changes in protein conformation, ligand binding, or protein-protein interactions can alter the polarity and dynamics around the probe, leading to measurable changes in its fluorescence emission spectrum, quantum yield, and lifetime.[4]

PART 1: Unraveling the Spectral Characteristics of this compound

The fluorescence of this compound is governed by its electronic structure and its interaction with the surrounding environment. A thorough understanding of its excitation and emission properties is crucial for designing robust experiments and accurately interpreting the results.

Excitation and Emission Spectra

Under typical aqueous conditions, this compound exhibits a peak excitation wavelength of approximately 336 nm and a peak emission wavelength around 490 nm.[1][2] However, these values are not absolute and can be influenced by the polarity of the solvent. As the polarity of the environment decreases (i.e., becomes more hydrophobic), a blue shift (a shift to shorter wavelengths) in the emission maximum is often observed, accompanied by an increase in fluorescence intensity.[5] This solvatochromic behavior is a key feature that makes this compound a powerful probe for studying changes in protein conformation that alter the exposure of the labeled residue to the solvent.

| Parameter | Value | Conditions | Reference |

| Peak Excitation Wavelength (λex) | ~336 nm | pH 8.0 | [6] |

| Peak Emission Wavelength (λem) | ~490 nm | pH 8.0 | [6] |

| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | [1] | |

| Fluorescence Lifetime (τ) | 10-15 ns | [4] |

Note: The spectral properties can vary depending on the specific protein environment and buffer conditions.

Environmental Sensitivity and Quantum Yield

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. For this compound, the quantum yield is highly dependent on its local environment. In a polar, aqueous environment, the quantum yield is relatively high.[7] Conversely, when the probe is in a non-polar or hydrophobic environment, such as being buried within a protein core or partitioned into a lipid membrane, its fluorescence can be significantly quenched, leading to a decrease in quantum yield.[7] This property is particularly useful for monitoring processes like protein folding or the insertion of a protein into a membrane.

Fluorescence Lifetime and Anisotropy

This compound possesses a relatively long fluorescence lifetime, typically in the range of 10 to 15 nanoseconds.[4] This characteristic makes it an excellent candidate for fluorescence polarization or anisotropy studies.[4][8] Fluorescence anisotropy measures the rotational mobility of the fluorophore. When a labeled protein tumbles slowly or when the probe's local motion is restricted, the anisotropy value will be high. Conversely, if the protein tumbles rapidly or the probe has significant local flexibility, the anisotropy will be lower. Changes in anisotropy can therefore provide insights into protein-protein association, ligand binding events that alter the protein's size or shape, and changes in the local flexibility of the polypeptide chain.[8][9]

PART 2: Experimental Design and Protocols

The success of any experiment involving this compound hinges on careful planning and execution of the labeling and measurement protocols.

Protein Labeling with this compound: A Step-by-Step Protocol

The following protocol provides a general framework for labeling a protein with this compound. Optimization may be required for specific proteins.

1. Protein Preparation:

- Ensure the protein of interest is purified and contains a reactive cysteine residue.

- If disulfide bonds are present and need to be reduced for labeling, incubate the protein with a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

- Crucially , the reducing agent must be removed before adding this compound, as it will react with the probe. This can be achieved through dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.[10]

2. Labeling Reaction:

- Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or a buffer with a pH above 6.[1]

- Add the dissolved this compound to the protein solution. A molar excess of the dye (typically 5- to 20-fold) is often used to ensure efficient labeling.

- Incubate the reaction mixture, protected from light, for several hours at room temperature or overnight at 4°C.[10] The optimal time and temperature should be determined empirically.

3. Quenching the Reaction and Removing Excess Dye:

- The labeling reaction can be stopped by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to quench any unreacted this compound.[10]

- It is imperative to remove the unreacted dye from the labeled protein. This is typically accomplished by dialysis, size-exclusion chromatography, or affinity chromatography if the protein is tagged.[10][11] Incomplete removal of free dye will lead to high background fluorescence and inaccurate measurements.

4. Characterization of the Labeled Protein:

Determine the degree of labeling (DOL), which is the molar ratio of dye to protein. This can be estimated spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at its absorption maximum (~336 nm).

Confirm the integrity and activity of the labeled protein to ensure that the labeling process has not caused denaturation or loss of function.

Caption: Workflow for Protein Labeling with this compound.

Fluorescence Measurements

Fluorescence measurements are typically performed using a spectrofluorometer. Here are the key steps:

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum of this compound (around 336 nm).

-

Scan the emission spectrum over a range that covers the expected emission peak (e.g., 400 nm to 600 nm).

-

Use appropriate cutoff filters to minimize scattered excitation light from reaching the detector.

-

-

Sample Preparation:

-

Prepare samples in a suitable buffer. Be aware that components of the buffer can sometimes affect fluorescence.

-

Ensure that the concentration of the labeled protein is within the linear range of the instrument's detector to avoid inner filter effects.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the labeled protein under various experimental conditions (e.g., before and after the addition of a ligand).

-

For anisotropy measurements, use polarizers in both the excitation and emission light paths.

-

PART 3: Data Interpretation and Advanced Applications

The true power of this compound lies in the interpretation of the fluorescence data to gain mechanistic insights.

Interpreting Changes in Fluorescence

-

Changes in Emission Intensity: An increase in fluorescence intensity often indicates that the probe has moved to a more non-polar environment, while a decrease (quenching) can suggest movement to a more polar environment or interaction with a quenching species.[7]

-

Shifts in Emission Wavelength: A blue shift in the emission maximum is indicative of the probe moving to a more hydrophobic environment, whereas a red shift suggests movement to a more polar environment.[5]

-

Changes in Anisotropy: An increase in anisotropy can signify a decrease in the rotational mobility of the protein, perhaps due to binding to another molecule.[8] A decrease in anisotropy suggests an increase in rotational mobility.

Caption: Relationship between Biophysical Events and Fluorescence Changes.

Advanced Applications

-

Fluorescence Resonance Energy Transfer (FRET): The absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it a useful FRET acceptor to measure distances from tryptophan residues.[1] It can also serve as a FRET donor to fluorophores such as fluorescein, Alexa Fluor 488, and Oregon Green.[1][4]

-

Stopped-Flow Kinetics: The environmental sensitivity of this compound can be exploited in stopped-flow fluorescence experiments to monitor rapid conformational changes in real-time.

Conclusion: A Versatile Probe for Elucidating Molecular Mechanisms

This compound is a powerful and versatile fluorescent probe that provides researchers with a tool to investigate the intricacies of protein structure, function, and dynamics. Its sensitivity to the local environment, coupled with its favorable spectral properties, makes it an invaluable asset in the fields of biochemistry, molecular biology, and drug discovery. By understanding the principles behind its fluorescence and by employing rigorous experimental techniques, researchers can unlock a wealth of information about the molecular world.

References

- IAEDANS - Wikipedia. (n.d.).

- Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine... | Download Scientific Diagram. (n.d.). ResearchGate.

- Changes in the steady-state fluorescence anisotropy of N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine attached to the specific thiol of sarcoplasmic reticulum Ca2+-ATPase throughout the catalytic cycle. (1987). PubMed.

- Time-domain lifetime measurements of the fluorescence decay of... (n.d.). ResearchGate.

- Fluorescence anisotropy decays of AEDANS attached to FOXO4-(11–213). (n.d.). ResearchGate.

- Protein labeling protocol. (n.d.). Abberior Instruments.

- Labeling protein constructs with IAEDANS. Fluorescence image is shown... (n.d.). ResearchGate.

- Labeling of proteins for single-molecule fluorescence spectroscopy. (n.d.). ChemRxiv.

- Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence | Request PDF. (n.d.). ResearchGate.

- [ANS fluorescence. I. Effect of self-association on the spectral properties of the probe]. (n.d.). PubMed.

- Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). PMC - NIH.

- Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. (n.d.). PMC - NIH.

- Fluorescence Anisotropy/Polarisation: Theory, Method, and Data Analysis. (n.d.).

- References. (n.d.). ISS Inc.

- ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. (n.d.). NIH.

- An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.). NIH.

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid fluorescence, = 95 HPLC 36930-63-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Changes in the steady-state fluorescence anisotropy of N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine attached to the specific thiol of sarcoplasmic reticulum Ca2+-ATPase throughout the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Behavior of 1,5-I-AEDANS: A Technical Guide to Quantum Yield in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,5-I-AEDANS as a Versatile Fluorescent Probe

5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (this compound) is a thiol-reactive fluorescent probe widely utilized in the study of protein structure and dynamics. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. A key parameter that quantifies the efficiency of this fluorescence is the quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed. Understanding how the quantum yield of this compound varies across different solvents is paramount for the accurate interpretation of fluorescence-based assays in biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the quantum yield of this compound in various solvents, the underlying photophysical principles, and a detailed protocol for its experimental determination.

The Influence of the Solvent Environment on the Quantum Yield of this compound

The fluorescence quantum yield of this compound, particularly after its reaction with a thiol-containing molecule such as cysteine, is highly dependent on the surrounding solvent. This sensitivity is a hallmark of dansyl-based dyes and is attributed to the nature of their excited state, which possesses a significant degree of charge transfer character.

In polar, aqueous environments, the cysteine adduct of this compound typically exhibits a high fluorescence quantum yield.[1] This is because polar solvent molecules can stabilize the charge-separated excited state, favoring radiative decay (fluorescence) over non-radiative decay pathways. Conversely, in nonpolar or hydrophobic environments, such as the interior of a lipid bilayer or a hydrophobic pocket of a protein, the quantum yield of the AEDANS-cysteine adduct is often quenched.[1] This quenching arises because the nonpolar environment offers less stabilization for the charge-transfer excited state, thus increasing the probability of non-radiative relaxation to the ground state.

This solvent-dependent fluorescence makes this compound an excellent probe for studying protein conformational changes, ligand binding events, and the partitioning of labeled molecules into membranes.

Quantum Yield of the this compound-Cysteine Adduct in Different Solvents

The following table summarizes the reported quantum yield values for the this compound-cysteine adduct in various solvent systems. It is important to note that obtaining a comprehensive dataset across a wide range of organic solvents is challenging, and the available data is often specific to the experimental conditions of a particular study.

| Solvent System | Quantum Yield (Φ) | Reference Standard (Φref) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Aqueous Buffer | High (specific value not explicitly stated, but noted to be high)[1] | Not specified | 360[1] | 390-650[1] |

| Lipid Vesicles (nonpolar environment) | Quenched (significantly lower than in aqueous buffer)[1] | Not specified | 360[1] | 390-650[1] |

Further research is ongoing to populate this table with more specific quantitative data across a broader range of solvents.

Factors Governing the Quantum Yield of this compound

Several key factors, primarily related to the solvent's properties, govern the fluorescence quantum yield of this compound and its adducts:

-

Solvent Polarity: As discussed, this is a primary determinant. The large dipole moment of the excited state of AEDANS leads to significant stabilization in polar solvents, generally resulting in higher quantum yields.

-

Viscosity: Higher solvent viscosity can restrict molecular vibrations and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

-

Temperature: Increasing the temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.

-

Presence of Quenchers: Certain molecules, such as oxygen and heavy atoms, can quench fluorescence through collisional deactivation or by promoting intersystem crossing to the triplet state.

Experimental Determination of the Quantum Yield of this compound

The relative quantum yield of a fluorescent molecule is most commonly determined by comparison to a well-characterized fluorescence standard with a known quantum yield.

Selection of a Suitable Reference Standard

For this compound, which has a peak excitation wavelength of approximately 336 nm, suitable reference standards include:

-

Quinine Sulfate: Typically dissolved in 0.1 M or 0.5 M sulfuric acid, it has a well-established quantum yield of approximately 0.54.[2][3]

-

Tryptophan: In water at 25°C, tryptophan has a quantum yield of about 0.13.[4][5]

The choice of standard should ideally have an absorption profile that overlaps with that of the sample to minimize variations in excitation light intensity.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the key steps in the experimental determination of the quantum yield of the this compound-cysteine adduct.

Figure 1. Experimental workflow for the determination of the relative fluorescence quantum yield of this compound-cysteine adduct.

Detailed Step-by-Step Protocol

1. Preparation of Stock Solutions:

-

This compound-Cysteine Adduct: Prepare a stock solution of the adduct in the desired solvent (e.g., water, ethanol, DMF). The concentration should be accurately known.

-

Reference Standard: Prepare a stock solution of the chosen standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

2. Preparation of Dilutions:

-

Prepare a series of five dilutions for both the sample and the standard in the respective solvents. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 336 nm for this compound).

-

Record the absorbance of the blank solvent for background correction.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution.

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.

-

Record the emission spectrum of the blank solvent for background subtraction.

5. Data Analysis:

-

Correct the emission spectra by subtracting the solvent blank.

-

Integrate the area under the corrected emission spectrum for each dilution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

6. Quantum Yield Calculation:

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (nx2 / nstd2)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradx is the gradient of the plot for the sample.

-

Gradstd is the gradient of the plot for the standard.

-

nx is the refractive index of the sample's solvent.

-

nstd is the refractive index of the standard's solvent.

Conclusion and Future Directions

The solvent-dependent quantum yield of this compound makes it a powerful tool for probing molecular environments in biological and chemical systems. While a comprehensive dataset of its quantum yield in a wide array of organic solvents is still being compiled, the principles governing its photophysical behavior are well-understood. By following a rigorous experimental protocol, researchers can accurately determine the quantum yield of this compound and its conjugates, enabling more precise and quantitative interpretations of fluorescence-based experimental data. Future work should focus on systematically characterizing the quantum yield of this compound and its thiol adducts in a broader range of solvents to create a comprehensive reference for the scientific community.

References

- Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235. [Link]

- Ghosh, S., et al. (2007). All Domains of Cry1A Toxins Insert into Insect Brush Border Membranes. Journal of Biological Chemistry, 282(34), 24746-24755. [Link]

- Chen, R. F. (1967). Some characteristics of the fluorescence of quinine. Analytical Biochemistry, 19(3), 374-387. [Link]

- Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference materials and the remeasurement of the absolute quantum yield of quinine sulfate dihydrate. Analytical Chemistry, 80(1), 246-258. [Link]

- Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

- Scott, T. G., Spencer, R. D., Leonard, N. J., & Weber, G. (1970). Emission properties of NADH. Studies of fluorescence lifetimes and quantum efficiencies of NADH, AcPyADH, and simplified synthetic models. Journal of the American Chemical Society, 92(23), 687-695. [Link]

- Teale, F. W. J., & Weber, G. (1957). Ultraviolet fluorescence of the aromatic amino acids. Biochemical Journal, 65(3), 476. [Link]

Sources

An In-depth Technical Guide to the Fluorescence Lifetime of 1,5-I-AEDANS for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescence lifetime characteristics of 1,5-I-AEDANS (5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid), a widely utilized fluorescent probe in biological and pharmaceutical research. We will delve into the core principles governing its fluorescence lifetime, its sensitivity to the molecular environment, and practical applications in studying protein conformation, dynamics, and binding events. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of fluorescence lifetime measurements in their work.

Introduction to Fluorescence Lifetime and this compound

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The fluorescence lifetime (τ) is a critical parameter that describes the average time a fluorophore spends in the excited state before returning to the ground state. This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its immediate molecular environment, but independent of the fluorophore's concentration, a significant advantage over intensity-based measurements.

This compound is a thiol-reactive fluorescent probe that has gained prominence in biophysical studies. Its iodoacetyl group readily forms a stable covalent bond with sulfhydryl groups of cysteine residues in proteins. Key spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Full Name | 5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid | [1] |

| Excitation Maximum (λex) | ~336 nm | [1] |

| Emission Maximum (λem) | ~490 nm | [1] |

| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ | [1] |

| Reactivity | Primarily with thiols (cysteine residues) | [1] |

The relatively long fluorescence lifetime of this compound, typically in the nanosecond range, makes it an excellent candidate for fluorescence polarization and rotational studies. Furthermore, its emission spectrum overlaps well with the absorption spectra of several common acceptor fluorophores, rendering it a valuable donor for Förster Resonance Energy Transfer (FRET) experiments.[1]

The Photophysical Basis of this compound's Environmental Sensitivity

The fluorescence lifetime of a fluorophore is determined by the rates of both radiative (fluorescence emission) and non-radiative decay pathways from the excited state. The relationship can be expressed as:

τ = 1 / (kr + knr)

where kr is the rate of radiative decay and knr is the sum of the rates of all non-radiative decay processes.

Caption: Jablonski diagram illustrating the electronic transitions governing fluorescence and competing non-radiative decay pathways.

Non-radiative decay pathways are highly susceptible to the fluorophore's local environment. For this compound, a naphthalene-based dye, changes in solvent polarity, viscosity, and the proximity of quenching species can significantly alter its fluorescence lifetime.

Influence of Solvent Polarity and Viscosity

Increased solvent viscosity can restrict the intramolecular motion of the fluorophore, reducing the efficiency of certain non-radiative decay pathways and leading to a longer fluorescence lifetime.

Quenching of this compound Fluorescence

Fluorescence quenching refers to any process that decreases the fluorescence intensity and lifetime of a fluorophore. This can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation.

-

Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.

-

Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer from an excited donor fluorophore (like this compound) to a suitable acceptor fluorophore in close proximity.

The presence of quenchers in the vicinity of a this compound molecule will shorten its fluorescence lifetime.

Practical Applications in Protein Research

The sensitivity of this compound's fluorescence lifetime to its local environment makes it a powerful tool for probing various aspects of protein structure and function.

Probing Protein Conformational Changes

When this compound is covalently attached to a cysteine residue in a protein, its fluorescence lifetime will be influenced by the microenvironment of that specific site. A change in the protein's conformation can alter the local polarity, solvent accessibility, and proximity to quenching amino acid residues (e.g., tryptophan, tyrosine, histidine), resulting in a measurable change in the fluorescence lifetime. This allows researchers to monitor conformational transitions in real-time.

Studying Protein-Ligand and Protein-Protein Interactions

The binding of a ligand or another protein can induce conformational changes in the labeled protein, which can be detected as a change in the fluorescence lifetime of this compound. Furthermore, if the binding event brings a quenching moiety into proximity with the fluorophore, a decrease in lifetime will be observed.

Experimental Workflow: From Protein Labeling to Data Analysis

A typical workflow for utilizing this compound in fluorescence lifetime studies involves protein labeling, fluorescence lifetime measurement, and data analysis.

Caption: A generalized experimental workflow for studying proteins using this compound fluorescence lifetime measurements.

Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Purified protein containing at least one cysteine residue.

-

This compound.

-

Dimethylformamide (DMF) or a suitable buffer (pH > 6).

-

Reducing agent (e.g., Dithiothreitol - DTT).

-

Desalting column (e.g., Sephadex G-25).

-

Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol groups, incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

-

Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is crucial as DTT will react with this compound.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMF.

-

Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMF should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching the Reaction: Quench the reaction by adding a small amount of a thiol-containing compound, such as β-mercaptoethanol or DTT, to react with the excess this compound.

-

Purification: Separate the labeled protein from the unreacted dye and quenching agent using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at 336 nm.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range. The principle of TCSPC involves repetitively exciting the sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a picosecond pulsed laser) and measuring the arrival time of the first emitted photon relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of photon counts versus time is built, which represents the fluorescence decay curve.

Instrumentation:

-

A pulsed light source (e.g., picosecond laser or LED).

-

A sensitive photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).

-

TCSPC electronics for timing the photon arrivals.

Data Acquisition:

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

-

Sample Measurement: Measure the fluorescence decay of the this compound-labeled protein sample. The sample concentration should be adjusted to ensure that the photon count rate is low enough to avoid pulse pile-up effects (typically <5% of the laser repetition rate).

-

Background Measurement: Measure the background signal from the buffer solution without the labeled protein.

Data Analysis: Fitting the Fluorescence Decay Curve

The measured fluorescence decay curve, I(t), is a convolution of the true fluorescence decay of the sample, F(t), and the instrument response function, IRF(t):

I(t) = IRF(t) * F(t)

To obtain the true fluorescence decay, a deconvolution process is performed, which is typically done by fitting the experimental data to a model decay function.

For a system with a single fluorescent species in a homogeneous environment, the decay is expected to be a single exponential:

F(t) = A * exp(-t/τ)

where A is the amplitude and τ is the fluorescence lifetime.

However, in many biological systems, the fluorescence decay of this compound is often more complex and requires a multi-exponential decay model:

F(t) = Σ Ai * exp(-t/τi)

where Ai and τi are the amplitude and lifetime of the i-th component, respectively. A multi-exponential decay can arise from several factors, including:

-

The fluorophore existing in multiple local environments due to different protein conformations.

-

The presence of both labeled and unlabeled protein.

-

Complex quenching dynamics.

The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.

Interpreting Changes in this compound Fluorescence Lifetime

The following table provides a general guide for interpreting changes in the fluorescence lifetime of this compound when conjugated to a protein.

| Observed Change in Lifetime | Possible Cause(s) |

| Decrease | - Increased solvent exposure of the probe. - Proximity to a quenching amino acid residue. - Conformational change leading to a more polar microenvironment. - Binding of a ligand or protein that introduces a quencher. |

| Increase | - Sequestration of the probe into a more hydrophobic or rigid environment. - Conformational change that moves the probe away from a quenching group. - Binding of a ligand or protein that shields the probe from solvent. |

| Change from Single to Multi-exponential Decay | - Emergence of a new protein conformation. - Heterogeneity in the labeled protein population. - Complex binding equilibria. |

Conclusion